4-Fluoro-4-methyl-1,3-dioxolan-2-one
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Overview
Description
4-Fluoro-4-methyl-1,3-dioxolan-2-one is an organic compound belonging to the class of carbonates. It is a clear, colorless liquid that is highly stable and resistant to hydrolysis. This compound is primarily used as an electrolyte additive in lithium-ion batteries, where it enhances the formation of a stable solid electrolyte interphase (SEI) layer, thereby improving battery performance and longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-4-methyl-1,3-dioxolan-2-one can be synthesized through the reaction of fluoroacetic acid with carbon dioxide. The reaction typically involves the use of anhydrous conditions to prevent hydrolysis and ensure high purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Fluoro-4-methyl-1,3-dioxolan-2-one has several scientific research applications:
Mechanism of Action
The primary mechanism by which 4-Fluoro-4-methyl-1,3-dioxolan-2-one exerts its effects is through the formation of a stable solid electrolyte interphase (SEI) layer on the anode of lithium-ion batteries. This layer prevents further decomposition of the electrolyte and enhances the cycling efficiency and discharge capacity retention of the battery . The molecular targets involved include the anode surface and the electrolyte components, which interact to form the SEI layer .
Comparison with Similar Compounds
Similar Compounds
Fluoroethylene carbonate: Similar in structure but lacks the methyl group, making it less stable under certain conditions.
Ethylene carbonate: A non-fluorinated analog that is commonly used in battery electrolytes but does not form as stable an SEI layer as 4-Fluoro-4-methyl-1,3-dioxolan-2-one.
Uniqueness
This compound is unique due to its combination of fluorine and methyl groups, which confer enhanced stability and reactivity. This makes it particularly effective in forming a stable SEI layer in lithium-ion batteries, improving their performance and longevity compared to similar compounds .
Properties
CAS No. |
114435-07-3 |
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Molecular Formula |
C4H5FO3 |
Molecular Weight |
120.08 g/mol |
IUPAC Name |
4-fluoro-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H5FO3/c1-4(5)2-7-3(6)8-4/h2H2,1H3 |
InChI Key |
PYKQXOJJRYRIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)O1)F |
Origin of Product |
United States |
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